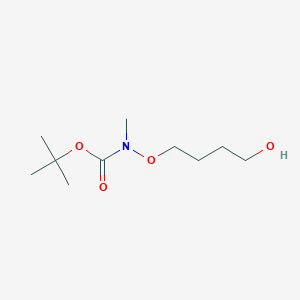
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate
説明
“Methyl 3-(2,3,4-trimethoxyphenyl)propanoate” is an organic compound with the chemical formula C13H18O5 . It has an average mass of 254.279 Da and a monoisotopic mass of 254.115417 Da . This compound is also known as 'methyl trimethoxyphenylpropanoate’.
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2,3,4-trimethoxyphenyl)propanoate” consists of 13 Carbon atoms, 18 Hydrogen atoms, and 5 Oxygen atoms . The molecule has a planar structure with freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 3-(2,3,4-trimethoxyphenyl)propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 326.3±37.0 °C at 760 mmHg, and a flash point of 140.3±26.5 °C . It has a molar refractivity of 66.9±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 230.8±3.0 cm3 .科学的研究の応用
Synthesis and Properties
- Synthesis with Fullerene C60 : Methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate was synthesized and conjugated with fullerene C60, revealing interesting redox properties studied through cyclic voltammetry (Torosyan et al., 2015).
Chemical Modification and Reactivity
- Modification for Natural Product Synthesis : The 3,4,5-trimethoxyphenyl substituent, a common structure in natural products, can be efficiently introduced via carbon-carbon bond formation using 3,4,5-trimethoxyphenyllithium, derived from lithiation of 2,3,4-trimethoxyphenyl bromide (Hoye & Kaese, 1982).
Herbicide Research
- Herbicide Effectiveness : Dichlofop-methyl, a compound related to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, demonstrates selective herbicidal properties in controlling wild oat in wheat, operating through a mechanism involving auxin antagonism (Shimabukuro et al., 1978).
Analytical Chemistry Applications
- Derivatization for GC Analysis : Methyl esters of chlorophenoxy acids, which include compounds structurally similar to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, are prepared using trimethylsilyldiazomethane for efficient gas chromatography (GC) analysis (Ranz et al., 2008).
Thermochemistry and Kinetics
- Study of Thermochemistry and Kinetics : Investigations into the thermochemistry and kinetics of esters, including ethyl propanoate and methyl butanoate, provide insights into bond dissociation energies and decomposition reactions that are relevant for understanding the behavior of methyl 3-(2,3,4-trimethoxyphenyl)propanoate (El‐Nahas et al., 2007).
Catalyst Development
- Catalysis in Chemical Production : Methyl propanoate, closely related to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, is produced via methoxycarbonylation of ethene using novel palladium complexes, highlighting the compound's role in catalyst development (Clegg et al., 1999).
Pharmaceutical Research
- Pharmacokinetic Studies of Derivatives : Danshensu derivatives, including compounds structurally akin to methyl 3-(2,3,4-trimethoxyphenyl)propanoate, have been studied for their pharmacokinetic properties, offering insights into potential medical applications (Li et al., 2015).
特性
IUPAC Name |
methyl 3-(2,3,4-trimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-10-7-5-9(6-8-11(14)16-2)12(17-3)13(10)18-4/h5,7H,6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUBMKLEKJPBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,3,4-trimethoxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
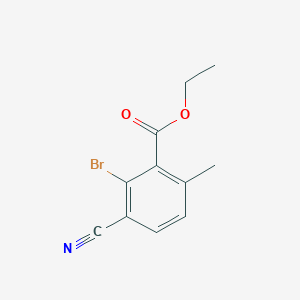
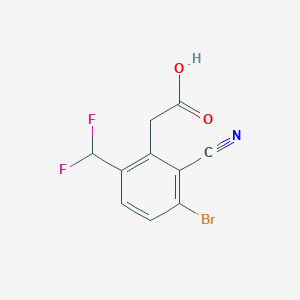
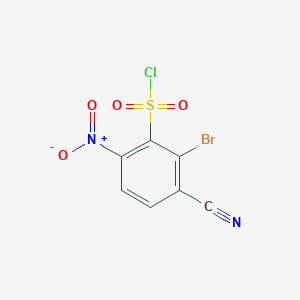
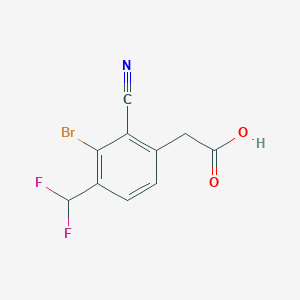
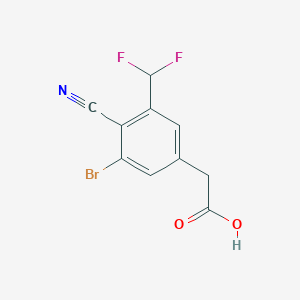
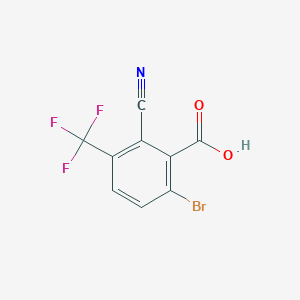
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
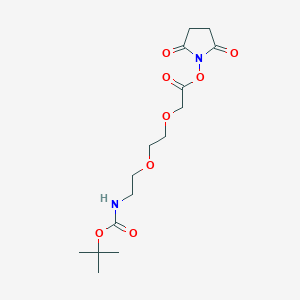
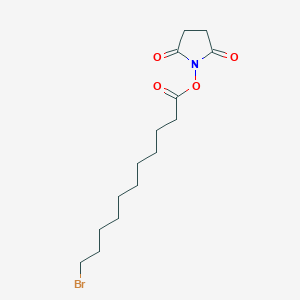
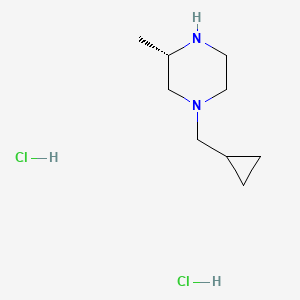
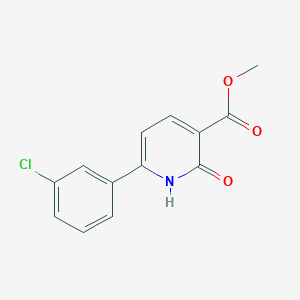
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
